molecular formula C5H13ClN2O B14797798 N~1~-ethylalaninamide hydrochloride

N~1~-ethylalaninamide hydrochloride

Cat. No.: B14797798
M. Wt: 152.62 g/mol
InChI Key: MODWWLOSRKXDKD-WCCKRBBISA-N
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Description

N¹-Ethylalaninamide hydrochloride (CAS: Not explicitly provided; supplier code: 10-F360036) is an alanine-derived amide compound where the amide nitrogen is substituted with an ethyl group. Its structure combines the amino acid backbone of L-alanine with a modified amide functional group, stabilized as a hydrochloride salt.

Key structural features:

  • Core structure: Alaninamide (amide form of alanine).
  • Modification: Ethyl substitution at the N¹ position.
  • Salt form: Hydrochloride, enhancing solubility in polar solvents.

Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

(2S)-2-amino-N-ethylpropanamide;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4(2)6;/h4H,3,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1

InChI Key

MODWWLOSRKXDKD-WCCKRBBISA-N

Isomeric SMILES

CCNC(=O)[C@H](C)N.Cl

Canonical SMILES

CCNC(=O)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-ethylalaninamide hydrochloride typically involves the reaction of ethylamine with a suitable precursor such as 2-bromo-propanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_3\text{H}_7\text{Br} + \text{C}_2\text{H}_7\text{N} \rightarrow \text{C}5\text{H}{12}\text{N}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of N1-ethylalaninamide hydrochloride may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: N1-ethylalaninamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like hydroxide ions (OH^-) or alkoxides (RO^-) are employed.

Major Products:

Scientific Research Applications

N~1~-ethylalaninamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-ethylalaninamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit proteases by binding to their active sites, thereby regulating protein degradation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydrochloride Salts

Compound Core Structure Functional Modifications Molecular Weight (g/mol)
N¹-Ethylalaninamide hydrochloride Alaninamide N¹-ethyl, hydrochloride salt Not provided
L-Alanine hydrochloride Alanine Free amino acid, hydrochloride salt 143.57 (calculated)
Methyl N-benzylalaninate hydrochloride Alanine methyl ester N-benzyl, methyl ester, hydrochloride salt 261.75 (C₁₂H₁₈ClNO₂)
N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride Ethylamine N-benzyl, 1-naphthyl substitution ~350 (estimated)
2-[(N,N-Diethyl)amino]ethyl chloride hydrochloride Ethylamine Diethylaminoethyl, chloride substituent 192.13 (C₆H₁₆Cl₂N)

Key Observations :

  • N¹-Ethylalaninamide retains the alanine backbone but lacks ester or aromatic substitutions seen in Methyl N-benzylalaninate hydrochloride or N-benzyl-1-(1-naphthyl)ethylamine hydrochloride .

Physicochemical Properties

Solubility and Stability

  • Hydrochloride salts generally exhibit high water solubility due to ionic interactions, as seen in L-alanine hydrochloride (freely soluble in water) .
  • N¹-Ethylalaninamide hydrochloride likely shares this trait, though its discontinued status may reflect instability under specific storage conditions (e.g., hygroscopicity) .
  • Methyl N-benzylalaninate hydrochloride includes a lipophilic benzyl group, reducing aqueous solubility compared to unmodified alanine derivatives .

Thermal Properties

  • Melting points for hydrochloride salts vary widely. For example, prilocaine hydrochloride (a structurally unrelated but pharmaceutically relevant compound) has a melting range of 167–171°C . No direct data exists for N¹-ethylalaninamide hydrochloride, but alanine-derived hydrochlorides typically melt between 150–200°C.

Analytical Characterization

Table 2: Analytical Methods for Hydrochloride Salts

Compound HPLC Retention (Evidence) NMR Data (Evidence)
N¹-Ethylalaninamide hydrochloride Not available Not available
L-Alanine hydrochloride Not provided ¹H NMR (DMSO-d₆): δ 13.68 (br s, 1H), 8.41 (br s, 3H), 3.91 (q, J = 7.2 Hz, 1H), 1.4 (d, J = 7.2 Hz, 3H)
Benzydamine hydrochloride Accuracy: 98–102% (n=3) Not provided
Clindamycin hydrochloride FTIR peaks: 3325 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O) Not provided



Key Points :

  • N¹-Ethylalaninamide hydrochloride lacks published chromatographic or spectroscopic data, unlike well-studied compounds like L-alanine hydrochloride or clindamycin hydrochloride .
  • Standard methods for hydrochloride quantification (e.g., HPLC with accuracy validation per ) could be adapted for this compound .

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